Prop-2-ynyl n-(4-chlorophenyl)carbamate
Description
Structure
3D Structure
Properties
CAS No. |
5396-86-1 |
|---|---|
Molecular Formula |
C10H8ClNO2 |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
prop-2-ynyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H8ClNO2/c1-2-7-14-10(13)12-9-5-3-8(11)4-6-9/h1,3-6H,7H2,(H,12,13) |
InChI Key |
ILZPTYLLCMOROP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Prop 2 Ynyl N 4 Chlorophenyl Carbamate and Analogues
Strategic Approaches to Carbamate (B1207046) Bond Formation
The creation of the carbamate functional group (–NH–C(=O)–O–) is the critical step in the synthesis of the target molecule. Two principal retrosynthetic disconnections are considered: one between the nitrogen and the carbonyl carbon, and the other between the ester oxygen and the carbonyl carbon. These lead to two common and effective synthetic strategies.
A highly efficient and direct method for forming the N-aryl carbamate bond is the reaction between an aryl isocyanate and an alcohol. nih.gov For the synthesis of Prop-2-ynyl N-(4-chlorophenyl)carbamate, this involves the nucleophilic addition of prop-2-yn-1-ol to the electrophilic carbonyl carbon of 4-chlorophenyl isocyanate. acs.org
This reaction is typically carried out in an inert solvent and can be performed with or without a catalyst. The process is often exothermic and proceeds with high yield. The primary advantage of this method is its atom economy, as the two reactants combine directly without the formation of stoichiometric byproducts. A patent for a similar process, the synthesis of propargyl n-butyl carbamate, describes a continuous gas-phase reaction where vaporized propargyl alcohol and n-butyl isocyanate are passed through a fixed-bed reactor at elevated temperatures (115–160 °C). google.com This showcases an industrial approach to this type of synthesis.
Table 1: Representative Reaction for Carbamate Synthesis via Isocyanate Route This table is interactive. You can sort and filter the data.
| Reactant A | Reactant B | Product | Typical Conditions | Ref. |
|---|---|---|---|---|
| 4-Chlorophenyl isocyanate | Prop-2-yn-1-ol | This compound | Inert solvent (e.g., Toluene, THF), optional catalyst (e.g., tertiary amine, organotin compound) | acs.org, nih.gov |
An alternative and widely used strategy involves the use of chloroformates. nih.gov These reagents are esters of chloroformic acid and are highly reactive towards nucleophiles. The synthesis can proceed via two pathways:
Reaction of Propargyl Chloroformate with 4-Chloroaniline (B138754): Propargyl alcohol is first converted to propargyl chloroformate using phosgene (B1210022) or a phosgene equivalent. The resulting chloroformate is then reacted with 4-chloroaniline in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.
Reaction of 4-Chlorophenyl Chloroformate with Propargylamine: This less common route would involve the reaction of 4-chlorophenyl chloroformate with propargylamine.
Recent advancements include the photo-on-demand synthesis of chloroformates from an alcohol and chloroform, which can then be used in a one-pot reaction with an amine to yield the desired carbamate. nih.govacs.org This method avoids the handling of highly toxic phosgene. Indium has also been reported as an effective catalyst for the reaction between amines and alkyl chloroformates, allowing the reaction to proceed under mild conditions with equimolar amounts of reagents. nih.govresearchgate.net
Incorporation of Prop-2-ynyl and 4-Chlorophenyl Moieties
The successful synthesis of the target carbamate is contingent on the availability and purity of its key precursors. Standard organic synthesis procedures are employed to prepare these building blocks.
Prop-2-yn-1-ol, commonly known as propargyl alcohol, is the simplest stable alcohol containing an alkyne group. wikipedia.org
Industrial Production: Commercially, it is produced as a byproduct in the copper-catalyzed Reppe synthesis of but-2-yne-1,4-diol, which involves the reaction of acetylene (B1199291) with formaldehyde. wikipedia.org
Laboratory Synthesis: In a laboratory setting, it can be prepared through various methods, including the alkynylation of formaldehyde. One common approach is the reaction of a metal acetylide (e.g., sodium acetylide) with paraformaldehyde in a suitable solvent like liquid ammonia (B1221849) or dioxane. sciencemadness.org More advanced methods involve the zinc-mediated addition of terminal alkynes to aldehydes or the one-pot reaction of esters with lithium acetylides after partial reduction. organic-chemistry.orgrsc.orgresearchgate.net
Table 2: Selected Properties of Prop-2-yn-1-ol This table is interactive. You can sort and filter the data.
| Property | Value |
|---|---|
| Chemical Formula | C₃H₄O |
| Molar Mass | 56.06 g/mol |
| Appearance | Colorless viscous liquid |
| Boiling Point | 113.6 °C |
4-Chloroaniline is a pale yellow solid that serves as the source of the N-(4-chlorophenyl) group. wikipedia.org
Primary Synthetic Route: The most common method for its preparation is the reduction of 4-nitrochlorobenzene. wikipedia.org This reduction can be achieved using various reagents and conditions, such as:
Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon. chemicalbook.comgoogle.com
Metal-acid reduction, for instance, with iron, tin, or zinc in the presence of hydrochloric acid.
Direct chlorination of aniline (B41778) is generally avoided as it tends to result in over-chlorination and a mixture of isomers. wikipedia.org
Table 3: Selected Properties of 4-Chloroaniline This table is interactive. You can sort and filter the data.
| Property | Value | Ref. |
|---|---|---|
| Chemical Formula | C₆H₆ClN | sigmaaldrich.com |
| Molar Mass | 127.57 g/mol | sigmaaldrich.com |
| Appearance | Pale yellow solid | wikipedia.org |
| Melting Point | 66-72.5 °C | wikipedia.org, sigmaaldrich.com |
Advanced Synthetic Transformations for Carbamate Derivatives
Beyond the classical isocyanate and chloroformate routes, modern organic synthesis offers more sophisticated methods for constructing N-aryl carbamates. These methods often provide access to a broader range of analogues under milder conditions.
One notable advanced method is the palladium-catalyzed cross-coupling reaction. mit.eduacs.org In this approach, an aryl halide (like 4-chlorobenzene) or an aryl triflate is coupled with sodium cyanate (B1221674) in the presence of a palladium catalyst and a suitable ligand. The in situ generated aryl isocyanate is then trapped by an alcohol, such as prop-2-yn-1-ol, to yield the final carbamate product. mit.eduresearchgate.net This one-pot procedure is versatile and accommodates a wide variety of functional groups on both the aryl halide and the alcohol. acs.org
Other innovative strategies include:
Metal-free C-N Coupling: Methods using hypervalent iodine reagents have been developed for the N-arylation of carbamates, offering an alternative to transition-metal catalysis. nih.gov
Rhodium-Catalyzed Synthesis: For certain analogues, such as sulfoximine (B86345) propargyl carbamates, rhodium catalysts have been employed for the efficient transfer of a carbamate group to a sulfur-containing moiety. nih.gov
Carbonate Aminolysis: A metal-free approach using an organocatalyst like triazabicyclodecene (TBD) can facilitate the reaction between cyclic organic carbonates and aromatic amines to form N-aryl carbamates under mild, solvent-free conditions. scispace.com
These advanced transformations provide powerful tools for the synthesis of this compound and a diverse library of its analogues for further research.
Compound Index
Table 4: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| 4-Chloroaniline | C₆H₆ClN |
| 4-Chlorophenyl isocyanate | C₇H₄ClNO |
| 4-Nitrochlorobenzene | C₆H₄ClNO₂ |
| Benzyl (B1604629) azide (B81097) | C₇H₇N₃ |
| Biotin azide | C₁₀H₁₅N₅O₂S |
| But-2-yne-1,4-diol | C₄H₆O₂ |
| n-Butyl isocyanate | C₅H₉NO |
| Paraformaldehyde | (CH₂O)n |
| Prop-2-yn-1-ol (Propargyl alcohol) | C₃H₄O |
| This compound | C₁₀H₈ClNO₂ |
| Propargyl n-butyl carbamate | C₈H₁₃NO₂ |
| Propargylamine | C₃H₅N |
| Pyridine | C₅H₅N |
| Sodium acetylide | NaC₂H |
| Sodium cyanate | NaOCN |
| Triazabicyclodecene (TBD) | C₉H₁₇N₃ |
Transition Metal-Catalyzed Reactions (e.g., Palladium, Rhodium Catalysis)
Transition metal catalysis provides a powerful toolkit for the formation of the crucial C-N bond in N-aryl carbamates. Palladium-based systems are particularly prominent in this area.
Palladium Catalysis: A highly efficient, one-pot method for synthesizing N-aryl carbamates involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with sodium cyanate, which generates an isocyanate intermediate in situ. organic-chemistry.orgacs.orgmit.eduresearchgate.net This reactive intermediate is then trapped by an alcohol to yield the desired carbamate. organic-chemistry.orgmit.edu For the synthesis of this compound, this would involve the coupling of 4-chloro-iodobenzene, 4-chloro-bromobenzene, or a 4-chlorophenyl triflate with sodium cyanate in the presence of prop-2-yn-1-ol (propargyl alcohol).
The general catalytic cycle, as proposed in the literature for similar N-aryl carbamates, begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex. The subsequent transmetalation with the cyanate anion (NCO⁻) forms a Pd(II)-isocyanate intermediate. Reductive elimination releases the aryl isocyanate (Ar-NCO), which is then immediately intercepted by the alcohol (in this case, propargyl alcohol) to form the final carbamate product, regenerating the Pd(0) catalyst. mit.edu The use of specific ligands, such as those from the Buchwald group, is often critical for high yields. organic-chemistry.orgmit.edu
A key advantage of this methodology is its broad substrate scope. Aryl chlorides bearing functional groups like esters and even unprotected acids have been successfully converted into their corresponding N-aryl carbamates. mit.edu While aryl chlorides are viable substrates, aryl triflates have been shown to expand the scope further, allowing the use of reactive nucleophiles that might not be compatible with the conditions required for aryl chloride coupling. organic-chemistry.orgacs.org
Table 1: Key Components in Palladium-Catalyzed N-Aryl Carbamate Synthesis
| Component | Role | Example | Citation |
|---|---|---|---|
| Palladium Catalyst | Facilitates C-N bond formation | Pd₂(dba)₃ | acs.org |
| Ligand | Stabilizes catalyst, promotes reaction | Buchwald-type phosphine (B1218219) ligands (e.g., L1) | acs.org |
| Aryl Precursor | Source of the aryl group | 4-chlorophenyl triflate (Ar-OTf), 4-chlorobenzene (Ar-Cl) | acs.orgmit.edu |
| Cyanate Source | Provides the "-NCO" moiety | Sodium Cyanate (NaOCN) | organic-chemistry.orgmit.edu |
| Nucleophile | Traps the isocyanate intermediate | Prop-2-yn-1-ol | organic-chemistry.orgmit.edu |
| Base | Additive to optimize reaction | Triethylamine | acs.orgmit.edu |
Rhodium Catalysis: While palladium catalysis is primarily used for the synthesis of the carbamate linkage, rhodium catalysis offers pathways for the derivatization of the pre-formed carbamate. Rh(III)-catalyzed reactions have been developed for the ortho-C-H activation and subsequent olefination of phenol (B47542) carbamates. acs.orgresearchgate.net This suggests a potential strategy for functionalizing the aromatic ring of an N-aryl carbamate, although it represents a derivatization rather than a primary synthesis of the core structure. Other rhodium-catalyzed C-H amination reactions can convert C-H bonds into C-N bonds within molecules containing a carbamate directing group, typically leading to cyclic products like oxazolidinones. nih.govrsc.org
Click Chemistry Applications for Triazole-Containing Carbamates
The prop-2-ynyl (propargyl) group on this compound is a terminal alkyne, making it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". iris-biotech.de This reaction allows for the covalent ligation of the carbamate to any molecule bearing an azide functional group, forming a stable 1,2,3-triazole ring. mdpi.com
This application transforms the carbamate from a singular molecule into a versatile building block for constructing more complex structures. The resulting 1,4-disubstituted triazole linker is not merely a passive spacer; it is metabolically stable and possesses electronic properties similar to an amide bond, making it a valuable feature in medicinal chemistry and materials science. nih.gov
The process involves reacting this compound with a selected organic azide (R-N₃) in the presence of a copper(I) catalyst. The copper(I) species can be added directly or generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). The reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. mdpi.com This strategy has been used to synthesize a wide array of triazole-based carbamate derivatives for various applications, including as potential enzyme inhibitors. researchgate.netnih.gov
Table 2: General Scheme for Click Chemistry with this compound
| Reactant 1 | Reactant 2 | Catalyst System | Product | Citation |
|---|---|---|---|---|
| This compound | Organic Azide (R-N₃) | Copper(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate) | 1-(4-chlorophenylcarbamoyloxymethyl)-4-R-1H-1,2,3-triazole | mdpi.comresearchgate.net |
Aminolysis and Other Derivatization Strategies
Beyond click chemistry, the this compound molecule can undergo other transformations.
Aminolysis: Carbamates can react with amines in a process known as aminolysis. This typically involves the nucleophilic attack of the amine on the carbonyl carbon of the carbamate, leading to the displacement of the alcohol portion (propargyl alcohol). The reaction of an N-aryl carbamate with a primary or secondary amine can lead to the formation of a corresponding N,N'-disubstituted urea (B33335). This transformation is significant as it allows for the conversion of the carbamate scaffold into a urea scaffold, which is another privileged structure in medicinal chemistry. The in situ formation of carbamates followed by their conversion to ureas has been noted as a viable synthetic strategy. researchgate.net
Other Derivatization Strategies: The aromatic ring of the carbamate provides another site for functionalization. Standard electrophilic aromatic substitution reactions could potentially modify the chlorophenyl ring, although the directing effects of the chloro and carbamate groups would need to be considered. Furthermore, as mentioned previously, rhodium-catalyzed C-H activation could be employed to introduce substituents at the ortho position of the N-phenyl group, demonstrating a modern approach to derivatization that avoids traditional electrophilic substitution. researchgate.net
Methodological Advancements in Reaction Optimization
Optimizing the synthesis of this compound and its analogues is crucial for maximizing yield, minimizing byproducts, and ensuring cost-effectiveness. Research into the synthesis of structurally similar compounds, such as (prop-2-ynyloxy)benzene derivatives, provides valuable insights into key optimization parameters. plos.orgnih.govsemanticscholar.org
For the synthesis of aryl-propargyl compounds, reaction conditions such as the choice of base, solvent, and temperature are critical. Studies have shown that for SN2-type reactions involving propargyl bromide, a combination of a carbonate base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., acetone (B3395972) or DMF) often provides good to excellent yields. plos.orgnih.gov The reaction temperature and duration are also tailored to the specific reactivity of the substrates, with some reactions proceeding at room temperature while others require heating under reflux. plos.orgsemanticscholar.org
Table 3: Optimization Parameters for Synthesis of Aryl-Propargyl Ethers & Analogues
| Parameter | Variable | Observation | Citation |
|---|---|---|---|
| Solvent | Acetone, THF, DMF | Polar aprotic solvents like acetone were found to be optimal for SN2 reactions, providing the best solvation. | plos.orgnih.gov |
| Base | K₂CO₃, LiH | K₂CO₃ proved to be an effective and convenient base for reactions with phenol derivatives. | plos.orgnih.gov |
| Temperature | Room Temperature to Reflux (e.g., 80°C) | Optimal temperature depends on the substrate; some require heating to proceed at a reasonable rate. | plos.org |
| Reactant Ratio | 1.2 to 2.4 eq. of propargyl bromide | An excess of the propargylating agent is typically used to drive the reaction to completion. | plos.org |
In the context of the more advanced palladium-catalyzed synthesis, optimization focuses on the catalyst system. The choice of phosphine ligand is paramount and can dramatically influence reaction efficiency. acs.org The reaction may also require additives, such as a tertiary amine base, to achieve high yields. acs.orgmit.edu Preheating the catalyst and ligand before introducing them to the reaction mixture has also been identified as a necessary step in some high-yielding processes. acs.org These advancements collectively contribute to making the synthesis of complex carbamates like this compound more efficient and versatile.
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for elucidating the structure of chemical compounds. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic connectivity and molecular weight.
NMR spectroscopy is indispensable for mapping the carbon and hydrogen framework of a molecule. Although specific experimental spectra for prop-2-ynyl N-(4-chlorophenyl)carbamate are not available, its ¹H and ¹³C NMR spectra can be predicted based on its constituent functional groups: a 4-chlorophenyl group, a carbamate (B1207046) linkage, and a propargyl group.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of hydrogen atom. The aromatic protons on the 4-chlorophenyl ring would appear as two doublets in the downfield region (typically δ 7.0-7.5 ppm) due to their distinct chemical environments. The N-H proton of the carbamate group would likely present as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methylene (B1212753) (-CH₂-) protons of the propargyl group are anticipated to appear as a doublet, coupled to the terminal alkyne proton. The acetylenic proton (-C≡CH) itself would be a triplet, due to coupling with the methylene protons.
¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbon (C=O) of the carbamate is expected to have a characteristic signal in the δ 150-160 ppm range. The aromatic carbons would produce four signals, with the carbon atom bonded to chlorine showing a distinct shift. The two carbons of the alkyne would appear in the mid-range of the spectrum (typically δ 70-80 ppm), and the methylene carbon would be the most upfield of the sp² and sp hybridized carbons.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | - | 153-155 |
| Aromatic C-Cl | - | 129-132 |
| Aromatic C-H | 7.2-7.4 (d) | 128-130 |
| Aromatic C-H | 7.3-7.5 (d) | 119-121 |
| Aromatic C-N | - | 136-138 |
| Methylene (-O-CH₂-) | ~4.8 (d) | 52-55 |
| Acetylenic C-H | ~2.5 (t) | 75-78 |
| Acetylenic C-CH₂ | - | 77-80 |
| Amine (N-H) | 6.8-7.2 (s, br) | - |
Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₀H₈ClNO₂), the molecular weight is 209.63 g/mol . In an MS experiment, the molecular ion peak [M]⁺ would be expected at m/z 209 and 211 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.
Common fragmentation pathways for carbamates include cleavage of the ester and amide bonds. oup.comnih.gov Key predicted fragments for this molecule would result from:
Loss of the propargyl group.
Decarboxylation (loss of CO₂).
Cleavage to form the 4-chlorophenyl isocyanate radical cation or related fragments.
Formation of the 4-chloroaniline (B138754) radical cation.
Predicted Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z | Identity |
| [M]⁺ | 209/211 | Molecular Ion |
| [M - C₃H₃]⁺ | 170/172 | Loss of propargyl radical |
| [C₇H₆ClNO]⁺ | 155/157 | 4-chlorophenyl isocyanate |
| [C₆H₅ClN]⁺ | 127/129 | 4-chloroaniline radical cation |
| [C₃H₃O]⁺ | 55 | Propargyloxy cation |
Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.
Solid-State Structural Determination via X-ray Crystallography
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported in the Cambridge Structural Database, analysis of similar compounds, such as Phenyl N-phenyl-carbamate and Methyl N-(4-chlorophenyl)carbamate, offers insight into the likely solid-state conformation. nih.govnih.gov
Computational Approaches to Conformational Preferences
In the absence of experimental crystallographic data, computational methods like Density Functional Theory (DFT) are powerful tools for exploring the conformational landscape of a molecule. nih.gov Such studies can predict the most stable conformations by calculating the potential energy as a function of the rotation around key single bonds, such as the N-C(aryl) and O-C(propargyl) bonds.
For carbamates, a key conformational feature is the syn/anti arrangement around the C-N bond, which is subject to rotational barriers due to amide-like resonance. nih.govacs.org Computational analysis can elucidate the energy differences between these rotamers. These theoretical models can also simulate vibrational spectra (IR) and NMR spectra, which can then be compared with experimental data to validate the predicted conformations. nih.govacs.org Such computational studies on related carbamates have highlighted the planarity of the carbamate unit and the influence of substituents on conformational stability. nih.gov
Structure Activity Relationship Sar Investigations
Dissecting the Contributions of the Prop-2-ynyl Substituent to Biological Activity
The prop-2-ynyl group, a highly versatile and reactive moiety, is a significant contributor to the biological activity of numerous compounds. nih.govresearchgate.net Its presence in Prop-2-ynyl n-(4-chlorophenyl)carbamate is not merely incidental; it serves as a key pharmacodynamic group. nih.govresearchgate.net The terminal alkyne functionality of the propargyl group can participate in various chemical interactions, including the formation of covalent bonds with target enzymes or receptors. This reactivity is often a cornerstone of its biological effect. nih.gov In many instances, the propargyl group is exploited for its ability to act as a suicide inhibitor, where it is metabolically activated to a reactive species that irreversibly binds to the active site of an enzyme. Moreover, the rigid, linear structure of the alkyne can provide a specific orientation for the molecule within a binding pocket, enhancing its affinity and selectivity. The introduction of this group into small molecules has been a successful strategy in the development of active compounds across various applications, from pharmaceuticals to agrochemicals. nih.govresearchgate.net
Impact of Chemical Modifications on the Carbamate (B1207046) Linkage
The carbamate linkage (-NH-C(O)-O-) is a central feature of this compound and is susceptible to chemical modifications that can profoundly alter its biological activity. This linkage is known to be a target for hydrolytic enzymes, and its stability is a key factor in the compound's persistence and efficacy. acs.org Modifications to the nitrogen or oxygen termini of the carbamate can modulate its electronic properties, steric hindrance, and susceptibility to enzymatic cleavage. acs.org For instance, the replacement of the hydrogen on the nitrogen atom with an alkyl group can affect its hydrogen-bonding capability and may alter its binding mode within a receptor. Similarly, changes in the ester portion of the carbamate can influence its reactivity and metabolic fate. The inherent chemical stability and the ability to increase permeability across cellular membranes are key attributes of the carbamate motif that are exploited in drug design. acs.org
Comparative SAR Studies with Analogous Carbamate Compounds (e.g., Chlorbufam)
Chlorbufam, or 1-butynyl N-(3-chlorophenyl)carbamate, is a structural analog of this compound, differing in the position of the chloro substituent on the phenyl ring (meta vs. para) and the nature of the alkyne substituent (1-butynyl vs. prop-2-ynyl). These seemingly minor structural changes can lead to significant differences in biological activity.
Comparative SAR studies between these two compounds would likely reveal differences in their target specificity and potency. The shift of the chlorine atom from the para to the meta position can alter the electronic landscape of the phenyl ring and its interaction with target proteins. Similarly, the replacement of the propargyl group with a 1-butynyl group introduces a methyl group on the alkyne chain, which can affect both the steric fit and the reactivity of the triple bond. Such comparative analyses are crucial for understanding the precise structural requirements for optimal biological activity and for the rational design of new, more effective carbamate-based compounds.
Table 1: Comparison of Structural Features
| Feature | This compound | Chlorbufam |
| Chloro Substituent Position | para (4-position) | meta (3-position) |
| Alkyne Moiety | Prop-2-ynyl | 1-Butynyl |
Methodologies for SAR Determination
The elucidation of structure-activity relationships for compounds like this compound relies on a combination of computational and experimental techniques.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For carbamates, 2D-QSAR and 3D-QSAR models have been developed to predict their inhibitory activities against various enzymes. plos.orgresearchgate.net These models use molecular descriptors that quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties, to correlate with biological activity. researchgate.net
Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. plos.orgmdpi.com Molecular docking simulations can provide insights into the specific interactions between this compound and its biological target, highlighting key binding residues and the importance of different functional groups for affinity. frontiersin.org
Biological Target Identification and Mechanistic Elucidation
Enzyme Inhibition Studies
The carbamate (B1207046) moiety is a well-known pharmacophore that can act as a covalent inhibitor of serine hydrolases, making enzyme inhibition a primary area of investigation for compounds like Prop-2-ynyl n-(4-chlorophenyl)carbamate.
The carbamate structure is analogous to the neurotransmitter acetylcholine (B1216132), which has led to the extensive development of carbamate-based cholinesterase inhibitors (ChEIs). nih.gov These inhibitors are crucial for managing conditions like Alzheimer's disease by increasing the concentration of acetylcholine in cholinergic synapses. nih.govnih.govmdpi.com
Studies on various series of N-substituted carbamates demonstrate a range of inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov For instance, a series of benzyl (B1604629) (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates showed moderate inhibitory effects on AChE, with the 2-chlorophenyl derivative being the most potent (IC50 = 46.35 μM). nih.gov In the same study, bromophenyl derivatives showed notable anti-BChE activity (IC50 values of 27.38 to 28.21 μM), comparable to the established drug rivastigmine. nih.gov Similarly, O-substituted N-2-phenylcyclopropylcarbamates were found to be moderate inhibitors of both AChE (IC50 range of 54.8-94.4 μM) and BChE (IC50 up to 5.8 μM). nih.gov Salicylanilide N,N-disubstituted (thio)carbamates also displayed weak to moderate inhibition of both cholinesterases, with IC50 values ranging from 1.60 to 311.0 µM. mdpi.com
These findings suggest that the N-(4-chlorophenyl)carbamate portion of the target molecule has the potential to inhibit cholinesterases. The specific inhibitory potency and selectivity (AChE vs. BChE) would be influenced by the complete structure of the molecule.
Table 1: Cholinesterase Inhibition by Structurally Related Carbamate Compounds This table presents data for compounds structurally related to this compound to illustrate the potential for cholinesterase inhibition.
Fatty acid amide hydrolase (FAAH) is another serine hydrolase that has been identified as a key target for carbamate-based inhibitors. nih.govnih.gov FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide (B1667382). nih.govnih.gov Inhibition of FAAH leads to an increase in the levels of these endogenous signaling lipids, a mechanism that is being explored for the treatment of pain, anxiety, and inflammatory disorders. nih.govnih.gov
O-aryl carbamates, in particular, have been a focus of FAAH inhibitor design. nih.gov Research has shown that modifications to the structure, such as adding lipophilic N-terminal substitutions, can enhance potency against FAAH. nih.gov However, this can also increase susceptibility to other hydrolases, potentially limiting their in vivo activity. nih.gov Therefore, a balance between inhibitor reactivity and target recognition is crucial for developing effective FAAH inhibitors with good drug-like properties. nih.gov Given that this compound is an N-aryl carbamate, it shares structural features with known FAAH inhibitors, suggesting it could be investigated for this activity.
During the development of carbamate-based FAAH inhibitors, off-target effects on other enzymes have been noted. Specifically, interactions with liver carboxylesterases have been identified as a potential issue that could affect the pharmacokinetics of various drugs containing ester or amide bonds. nih.gov This suggests that this compound could potentially interact with carboxylesterases or other hydrolases, which would be an important area for further investigation.
Ion Channel Modulation Research (e.g., KCNQ2)
Voltage-gated potassium channels, particularly the KCNQ family (KCNQ1-5), are critical regulators of neuronal excitability. nih.gov The M-current, which is primarily mediated by KCNQ2 and KCNQ3 subunits, helps to stabilize the resting membrane potential and prevent repetitive firing of neurons. nih.govresearchgate.net
Activators of KCNQ channels are of significant interest as anticonvulsants. nih.govnih.gov For example, the compound retigabine, which contains a carbamate moiety, enhances currents generated by KCNQ2/3 channels. epfl.ch Another activator, 4-Chlor-N-(6-chlor-pyridin-3-yl)-benzamid, shows selectivity for KCNQ2-containing channels, causing a hyperpolarizing shift in the channel's activation curve and slowing its deactivation. nih.govnih.gov This modulation leads to a reduction in neuronal excitability. nih.govnih.gov Although direct research on this compound's effect on KCNQ2 has not been found, the established activity of other carbamate-containing molecules on this ion channel family suggests it as a plausible target for investigation.
Receptor Binding and Allosteric Modulation Studies
Carbamate derivatives have been shown to interact with various G protein-coupled receptors (GPCRs).
One area of study involves muscarinic acetylcholine receptors. A series of carbamate analogues of the M1 ganglionic stimulant McN-A-343, which includes a N-(3-chlorophenyl)carbamoyl group, was shown to have agonist activity at ganglionic muscarinic receptors. nih.gov These studies indicate that the N-chlorophenyl carbamate structure is compatible with binding to muscarinic receptors. nih.gov
Additionally, research has identified several carbamate insecticides as orthosteric ligands for human melatonin (B1676174) receptors (hMT1 and hMT2). nih.gov These compounds were found to compete for the same binding site as melatonin. nih.gov
The concept of allosteric modulation, where a ligand binds to a site distinct from the primary (orthosteric) site to modify the receptor's response to the endogenous ligand, is a growing area of pharmacology. nih.govescholarship.org Given that carbamates can interact with GPCRs like muscarinic and melatonin receptors, the possibility of this compound acting as either an orthosteric or allosteric modulator at these or other receptors warrants exploration.
Elucidation of Molecular and Cellular Mechanisms of Action
Based on the investigations into related compounds, the potential molecular and cellular mechanisms of action for this compound can be inferred.
Modulation of Cholinergic Neurotransmission: If the compound inhibits AChE and/or BChE, its primary cellular effect would be to increase the concentration and duration of action of acetylcholine in synaptic clefts. nih.govmdpi.com This enhances cholinergic signaling, which is a key mechanism for drugs used in Alzheimer's disease and myasthenia gravis. nih.govmdpi.com
Enhancement of Endocannabinoid Signaling: As a potential FAAH inhibitor, the compound could prevent the breakdown of anandamide and other fatty acid amides. nih.gov The resulting increase in endocannabinoid levels would enhance their signaling at cannabinoid receptors and other targets, a mechanism associated with analgesic and anxiolytic effects. nih.govnih.gov
Table 2: List of Compounds Mentioned
Exploration of Diverse Biological Activities in Chemical Biology
Antimicrobial Activity Assessments (Antibacterial, Antifungal)
While the carbamate (B1207046) class of compounds has been a source of various antimicrobial agents, specific research on the antibacterial and antifungal properties of Prop-2-ynyl n-(4-chlorophenyl)carbamate is not extensively documented in publicly available scientific literature. portico.orgnih.gov However, the broader family of N-aryl carbamates has been investigated for its potential against microbial threats.
Studies on other chlorinated arylcarbamates have demonstrated notable antistaphylococcal activity. For instance, a series of chlorinated arylcarbamoylnaphthalenylcarbamates showed high efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov These findings suggest that the presence of a chlorinated phenyl ring within a carbamate structure can be a key feature for antibacterial action. nih.gov
In the realm of antifungal research, N-aryl carbamate derivatives have shown promise, particularly against phytopathogenic fungi. cambridge.org Carbamate compounds are known to exhibit broad-spectrum antifungal activities, and research into this area continues to yield potential lead compounds for the development of new fungicides. cambridge.org Although direct data for this compound is scarce, the general activity of related compounds indicates a potential area for future investigation.
Antiviral Activity Investigations
The exploration of carbamates as antiviral agents has been an active area of research, with various derivatives being synthesized and tested against different viruses. nih.govnih.govumn.edu A patent has mentioned the potential use of N-chlorophenylcarbamates in combination with other compounds for treating viral infections, including HIV and influenza. google.com However, specific studies detailing the antiviral activity of this compound are not readily found in the reviewed literature. Research in this field has often focused on modifying existing antiviral drugs, such as stavudine (B1682478) and AZT, with carbamate moieties to enhance their properties. nih.govnih.govumn.edu These studies provide a basis for the general antiviral potential of carbamate-containing molecules, but further research would be needed to ascertain the specific efficacy of this compound.
Antiproliferative and Anticancer Research Applications
The potential of carbamate derivatives in anticancer research is an area of significant interest. A United States patent has claimed a pharmaceutical composition containing N-chlorophenyl carbamates, in combination with N-phosphonoglycine derivatives, for inhibiting the growth of cancers and tumors in mammals. google.com The patent suggests that these compositions could be effective in killing or slowing the growth of tumor cells. google.com It is important to note that this information is from a patent and not from peer-reviewed primary research literature.
While direct studies on the antiproliferative activity of this compound are not available, the broader class of chlorophenyl carbamates has been noted in the context of cancer research. google.com Further empirical studies would be necessary to validate these claims and to understand the specific mechanisms of action.
Investigations into Anti-inflammatory Properties
Phenyl carbamates have been investigated for their potential anti-inflammatory effects. Some research has focused on their ability to inhibit enzymes involved in inflammatory pathways. google.comgoogle.comd-nb.infocore.ac.uk For example, certain phenyl carbamates have been found to inhibit fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids which have anti-inflammatory properties. d-nb.infocore.ac.uk The inhibition of FAAH leads to increased levels of these anti-inflammatory compounds. d-nb.info
A patent has also described the use of phenyl carbamates, such as rivastigmine, for treating gastrointestinal inflammatory diseases. google.com Another patent suggests their use in the treatment of multiple sclerosis, an inflammatory autoimmune disease. google.com These findings point to a potential role for the phenyl carbamate scaffold in modulating inflammatory responses. However, specific studies on the anti-inflammatory properties of this compound are not present in the available literature.
Studies of Herbicidal Mechanisms at a Molecular Level
The herbicidal properties of phenyl carbamates are well-established, with compounds like chlorpropham (B1668850) (isopropyl N-(3-chlorophenyl)carbamate) being used commercially. cambridge.orgumn.eduresearchgate.net These herbicides typically act by inhibiting cell division and plant tissue growth. umn.edu The introduction of a chlorine atom on the phenyl ring, as seen in chlorpropham, was a significant discovery that led to herbicides with selective action against certain types of weeds. cambridge.org
While specific mechanistic studies on this compound are not detailed in the searched literature, the general mode of action for phenyl carbamate herbicides involves the disruption of microtubule organization during mitosis. The structure of this compound, with its 4-chlorophenyl group, is analogous to other active herbicidal carbamates. Patents have also described the preparation of herbicidally active phenyl carbamates for both pre- and post-emergence applications. google.com
Development as Chemical Probes for Biological Systems
The unique chemical properties of the propargyl group, specifically its terminal alkyne, make it a valuable functional handle in chemical biology for use in "click chemistry" reactions. This allows for the attachment of reporter molecules, such as fluorophores or biotin, to a molecule of interest. While there is extensive research on the use of propargyl-containing molecules as chemical probes, there is no specific information available in the searched literature on the development or use of this compound for this purpose. The synthesis of propargyl carbamates is a known chemical transformation, and these compounds can serve as precursors for more complex molecules. nih.govresearchgate.netkcl.ac.ukbohrium.comsnnu.edu.cn
Computational Chemistry and Cheminformatics in Carbamate Research
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are pivotal computational tools for elucidating the interactions between a ligand, such as prop-2-ynyl N-(4-chlorophenyl)carbamate, and its biological target, typically a protein or enzyme. These methods predict the preferred orientation of a molecule when bound to a receptor, the binding affinity, and the key intermolecular interactions that stabilize the complex.
In the context of carbamate (B1207046) research, docking studies have been instrumental. For instance, the carbamate moiety is recognized for its ability to modulate interactions with target enzymes or receptors through hydrogen bonding and by imposing conformational restrictions. acs.org The delocalization of non-bonded electrons on the nitrogen atom into the carboxyl group influences the molecule's shape and how it fits into a binding pocket. acs.org
While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous compounds provides a framework for understanding its potential interactions. For example, molecular docking has been employed to design and evaluate inhibitors for enzymes like fatty acid amide hydrolase (FAAH), a target for which carbamate inhibitors have shown promise. nih.govdigitellinc.comnih.gov These studies often reveal crucial hydrogen bonds and hydrophobic interactions that contribute to the inhibitory activity. For this compound, the N-H group can act as a hydrogen bond donor, the carbonyl oxygen as a hydrogen bond acceptor, and the 4-chlorophenyl ring can engage in hydrophobic and π-stacking interactions within a receptor's active site.
A hypothetical docking study of this compound into an enzyme active site, based on common interactions seen with similar molecules, might reveal the interactions detailed in the table below.
| Interaction Type | Functional Group of this compound | Potential Interacting Amino Acid Residue |
| Hydrogen Bond (Donor) | N-H of the carbamate | Aspartate, Glutamate, Serine |
| Hydrogen Bond (Acceptor) | C=O of the carbamate | Arginine, Lysine, Serine, Tyrosine |
| Hydrophobic Interaction | 4-chlorophenyl ring | Leucine, Isoleucine, Valine, Phenylalanine |
| π-π Stacking | 4-chlorophenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Halogen Bond | Chlorine atom | Electron-rich atoms (e.g., Oxygen in backbone) |
This table represents a hypothetical scenario based on the known interaction patterns of the constituent functional groups.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens to examine the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. These methods can predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy.
For the related compound, methyl N-(4-chlorophenyl)carbamate, DFT calculations have been used to refine its crystal structure. nih.gov Such studies provide precise bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's conformation. In the crystal structure of methyl N-(4-chlorophenyl)carbamate, the dihedral angle between the chlorobenzene (B131634) ring and the carbamate side chain is a critical parameter. nih.gov
DFT can also be used to analyze the electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A smaller energy gap generally implies higher reactivity.
Below is a table of selected calculated properties for a carbamate structure, illustrating the type of data generated from DFT studies.
| Calculated Property | Description | Significance |
| Optimized Molecular Geometry | Predicted bond lengths, bond angles, and dihedral angles in the lowest energy conformation. | Provides the 3D structure of the molecule, crucial for docking and QSAR studies. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Identifies regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack. |
This table is illustrative of the data obtained from DFT calculations on carbamate compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can predict the activity of new, unsynthesized compounds.
For a compound like this compound, a QSAR study would involve a dataset of related carbamates with known biological activities (e.g., enzyme inhibition). Various molecular descriptors would be calculated for each compound, including:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure of the molecule.
Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies obtained from quantum chemical calculations.
Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP).
A statistical method, such as multiple linear regression or partial least squares, is then used to build a model that correlates these descriptors with the observed activity. A study on a series of Cyclophilin D inhibitors, for instance, successfully used a 2D QSAR model to predict the inhibitory activity of new molecules. nih.gov
A hypothetical QSAR model for a series of carbamates might look like the following equation:
Biological Activity = c0 + c1(logP) + c2(Dipole Moment) + c3*(LUMO Energy)
Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model could then be used to predict the activity of this compound based on its calculated descriptor values.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
Once a pharmacophore model is developed from a set of active compounds, it can be used as a 3D query to search large compound databases in a process called virtual screening. This allows for the rapid identification of new molecules that are likely to have the desired biological activity.
For this compound, a pharmacophore model could be generated that includes:
A hydrogen bond donor (the N-H group).
A hydrogen bond acceptor (the carbonyl oxygen).
A hydrophobic/aromatic feature (the 4-chlorophenyl ring).
An additional feature for the propargyl group, which could be a hydrophobic feature or a potential reactive site.
Virtual screening campaigns using pharmacophore models have been successfully applied to discover inhibitors for various targets, including 4-hydroxyphenylpyruvate dioxygenase (HPPD) and dipeptidyl peptidase 4 (DPP-4). nih.govfip.org These studies demonstrate the utility of this approach in narrowing down large chemical libraries to a manageable number of promising candidates for further experimental testing.
Application of Machine Learning and Artificial Intelligence for Predictive Analysis
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemical research for predictive analysis. These advanced computational methods can learn complex patterns from large datasets and make predictions about the properties and activities of new molecules.
In the context of carbamate research, ML models can be trained to predict a wide range of properties for this compound, including:
ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity. In silico toxicity prediction, for example, can use ML models to flag potentially toxic substructures, such as the alkyl carbamate moiety. nih.gov
Biological activity: ML models, such as support vector machines or neural networks, can be used to build more sophisticated QSAR models that can handle non-linear relationships between structure and activity.
Reaction optimization: AI algorithms can analyze reaction data to predict the optimal conditions for synthesizing carbamates, as demonstrated in the optimization of sulfoximine (B86345) propargyl carbamate synthesis. acs.org
The application of ML and AI offers the potential to significantly de-risk and accelerate the process of discovering and developing new carbamate-based compounds with desired properties.
Future Directions and Emerging Research Avenues
Rational Design and Synthesis of Next-Generation Carbamate (B1207046) Derivatives
The rational design of new molecules is a cornerstone of modern medicinal chemistry and materials science. acs.org For Prop-2-ynyl N-(4-chlorophenyl)carbamate, future efforts will likely focus on creating next-generation derivatives with enhanced or novel properties. This involves a deep understanding of structure-activity relationships (SAR), where systematic modifications to the parent molecule's structure are made to optimize its biological or chemical functions. nih.gov
Key strategies in the rational design of carbamate derivatives include:
Bioisosteric Replacement: Swapping the 4-chloro substituent on the phenyl ring with other groups (e.g., trifluoromethyl, methoxy) to modulate electronic properties and binding interactions.
Scaffold Modification: Altering the propargyl (prop-2-ynyl) group to explore different linkers, which could influence solubility, stability, and target engagement. nih.gov
Prodrug Approach: Designing derivatives that are inactive but are converted to the active form in vivo. nih.govnih.gov This can improve pharmacokinetic properties and achieve targeted delivery. nih.govnih.gov
Dual-Binding Site Inhibition: Incorporating additional pharmacophores to allow the molecule to interact with multiple sites on a biological target, potentially leading to higher potency and selectivity. nih.gov
The synthesis of these new derivatives would employ modern chemical methodologies to create diverse libraries of compounds for screening. acs.orgnih.gov The use of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) has been shown to reduce reaction times for carbamate synthesis under mild conditions. researchgate.net
Table 1: Strategies for Rational Design of this compound Derivatives
| Design Strategy | Rationale | Example Modification on Parent Scaffold | Potential Outcome |
|---|---|---|---|
| Structure-Activity Relationship (SAR) Analysis | To identify key structural features responsible for activity and optimize them. nih.gov | Varying the substituent on the phenyl ring (e.g., -F, -Br, -CH3, -CF3). | Enhanced target affinity and specificity. |
| Prodrug Design | To improve stability, and pharmacokinetic profiles. nih.govnih.gov | Attaching a promoiety to the carbamate nitrogen or alkyne terminus. | Improved systemic exposure and targeted release. |
| Dual-Binding Site Design | To engage with both a primary and a secondary binding site on a target enzyme or receptor. nih.gov | Linking the scaffold to another pharmacophore known to bind a peripheral site. nih.gov | Increased potency and potential to overcome resistance. |
| Scaffold Hopping | To replace the core structure while maintaining key binding interactions. | Replacing the phenylcarbamate core with a different heterocyclic system. | Discovery of novel intellectual property and improved properties. |
Integration of Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of a molecule's three-dimensional structure and conformational dynamics is critical. Future studies on this compound and its derivatives will benefit from the integration of sophisticated spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC) and Rotating Frame Overhauser Effect Spectroscopy (ROESY), can elucidate the precise connectivity and spatial proximity of atoms within the molecule. frontiersin.org Temperature-dependent NMR studies can reveal information about conformational ensembles in solution. nih.gov
Vibrational Spectroscopy (IR and VCD): Infrared (IR) and Vibrational Circular Dichroism (VCD) spectroscopy, combined with Density Functional Theory (DFT) calculations, are powerful tools for understanding the conformational landscape of molecules, including the cis/trans isomerism around the carbamate bond. nih.govacs.org Carbamates are known to be more rigid than peptides, and cis configurations can be energetically stable. nih.govacs.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming molecular formulas. Tandem MS (MS/MS) techniques, such as those performed on a QTRAP system, can be used to study fragmentation patterns, which is vital for structural confirmation and for developing analytical methods. nih.gov A characteristic fragmentation for many carbamates is the neutral loss of methyl isocyanate (CH₃NCO, -57 Da), though the specific fragmentation of this compound would need to be determined. nih.gov
X-ray Crystallography: Obtaining a single-crystal X-ray structure provides definitive proof of the molecule's solid-state conformation and intermolecular interactions, offering a foundational blueprint for rational design efforts.
Table 2: Advanced Spectroscopic Techniques for Carbamate Characterization
| Technique | Information Obtained | Application to this compound |
|---|---|---|
| Advanced NMR (e.g., ROESY) | Through-space correlations between protons, confirming 3D structure in solution. frontiersin.org | Determine the preferred orientation of the phenyl ring relative to the carbamate backbone. |
| IR and VCD Spectroscopy | Vibrational modes, hydrogen bonding, and conformational populations in solution. nih.gov | Investigate the cis/trans rotamers of the carbamate bond and their relative stability. |
| LC-MS/MS (QTRAP) | Molecular weight, elemental composition, and fragmentation pathways. nih.gov | Confirm the identity of synthesized derivatives and establish fragmentation for quantification. |
| X-ray Crystallography | Precise bond lengths, bond angles, and packing in the solid state. | Provide an unambiguous 3D structure to guide computational docking and design. |
Multi-Targeting Approaches in Biological Research
The "one molecule, one target" paradigm is increasingly being challenged by the concept of multi-target drugs, which can offer improved efficacy and a lower propensity for resistance development in complex diseases. acs.org Future research could investigate whether the this compound scaffold can be developed into a multi-targeting agent.
This approach was successfully demonstrated in the development of novel pyrazolo[3,4-d]pyrimidines, where a carbamate-linked amino acid was incorporated to create a dual-targeting agent that inhibits both tubulin and Cell division cycle 5-like (CDC5L) protein. acs.orgacs.org Mechanistic studies confirmed that these compounds could induce cell cycle arrest and apoptosis through their dual action. acs.orgacs.org
For this compound, a similar strategy could be pursued:
Identify Primary Target: First, the primary biological target of the parent compound must be identified and validated.
Select Secondary Target: A second, mechanistically complementary target would be chosen based on the desired therapeutic outcome.
Rational Linker Design: The core scaffold would be linked to a second pharmacophore using chemically stable and appropriate linkers. The carbamate moiety itself can serve as a versatile and conformationally restrictive linker. acs.org
Synthesis and Evaluation: The designed hybrid molecules would be synthesized and evaluated for their activity against both targets. acs.org
Table 3: Hypothetical Framework for Developing a Multi-Target Agent
| Step | Objective | Methodology | Example for this compound |
|---|---|---|---|
| 1. Target Identification | To find the primary biological target. | Affinity chromatography, proteomics, cellular thermal shift assays (CETSA). | Identify a primary kinase or enzyme target. |
| 2. Rational Design | To design a hybrid molecule hitting a second, synergistic target. | Molecular modeling, fragment-based drug design. | Link the scaffold to a known ligand for a secondary target via the alkyne group. |
| 3. Synthesis | To create the designed multi-target ligand. | Convergent or divergent synthetic routes, click chemistry. acs.org | Synthesize a library of linked compounds with varying linker lengths. |
| 4. Biological Validation | To confirm dual-target engagement and biological effect. | In vitro enzyme assays, cellular pathway analysis, in vivo models. acs.orgacs.org | Measure inhibition of both targets and assess the overall cellular effect. |
Development of Novel Analytical Methodologies for Carbamate Analysis
As new derivatives of this compound are synthesized and studied, robust and sensitive analytical methods for their detection and quantification in various matrices will be required. nih.gov While many methods exist for carbamate pesticides, bespoke methods for novel carbamate derivatives are crucial for research and development. nih.gov
Future work in this area will likely focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers exceptional sensitivity and selectivity. nih.gov A key aspect of method development is the optimization of sample preparation techniques, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and the detailed characterization of mass spectral fragmentation. nih.gov
The development of a new analytical method would involve:
Optimization of Chromatographic Conditions: Selecting the appropriate LC column and mobile phase to achieve good separation from matrix components.
Mass Spectrometry Tuning: Optimizing MS parameters in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity for the parent ion and selected fragment ions. nih.gov
Method Validation: Rigorously validating the method for linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ) according to established guidelines. nih.gov
Table 4: Key Parameters for a Novel LC-MS/MS Analytical Method
| Parameter | Description | Typical Target Value for Carbamate Analysis nih.gov |
|---|---|---|
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | 0.2–2.0 µg/kg |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | 0.5–5.0 µg/kg |
| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | > 0.99 |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | 80–120% |
| Precision (CV%) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | < 15% |
Exploration of Stereoselective Synthesis and Chiral Recognition in Carbamates
While this compound itself is an achiral molecule, the introduction of stereocenters into its derivatives opens up a vast area for research. nih.gov The biological activity of chiral molecules often resides in a single enantiomer, making stereoselective synthesis a critical field of study.
Future research could involve modifying the scaffold to introduce chirality, for example, by adding substituents to the alkyne chain or by using chiral building blocks in the synthesis. This would necessitate the development of stereoselective synthetic methods to control the three-dimensional arrangement of atoms. nih.govacs.org
Key research avenues include:
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to synthesize specific enantiomers or diastereomers of new derivatives. rsc.org Copper-catalyzed asymmetric reactions have been used to create axially chiral carbamates. rsc.org
N-Carbamate Directed Reactions: Using the carbamate group itself to direct stereoselective transformations on an adjacent part of the molecule, a strategy that has been used to synthesize chiral vicinal amino sulfides. acs.orgnih.gov
Chiral Chromatography: Developing analytical and preparative chiral chromatography methods to separate enantiomers and determine enantiomeric purity. wikipedia.org This often involves the use of chiral stationary phases (CSPs) based on polysaccharides, proteins, or macrocyclic antibiotics. wikipedia.org
Table 5: Approaches in Stereoselective Carbamate Chemistry
| Approach | Description | Potential Application |
|---|---|---|
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. rsc.org | Synthesizing an enantiomerically pure derivative with a chiral center on the linker. |
| Chiral Auxiliary | Temporarily incorporating a chiral fragment into the molecule to direct a stereoselective reaction, which is later removed. nih.gov | Controlling the stereochemistry of a new substituent added to the molecule. |
| Chiral Pool Synthesis | Using enantiomerically pure starting materials derived from nature. | Incorporating a natural amino alcohol into the carbamate structure. |
| Chiral Separation | Separating a racemic mixture of synthesized derivatives into individual enantiomers using chiral HPLC. wikipedia.org | Isolating pure enantiomers for separate biological evaluation. |
Q & A
Q. What are the recommended synthetic routes for Prop-2-ynyl N-(4-chlorophenyl)carbamate, and what key reaction conditions influence yield?
A common approach involves condensation reactions between carbamate precursors and substituted phenylamines. For example, coupling reagents like EDCI/HOBt can facilitate amide bond formation under anhydrous conditions, as seen in analogous carbamate syntheses . Key factors affecting yield include:
- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions.
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and stability.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity.
Yields >80% are achievable with stoichiometric optimization and inert atmospheres.
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy : and NMR confirm the carbamate linkage and substituent positions. For example, the carbonyl carbon (C=O) in carbamates typically resonates at ~155–160 ppm in NMR .
- IR spectroscopy : Stretching vibrations for C=O (~1700 cm) and N-H (~3300 cm) validate functional groups.
- Elemental analysis : Matches calculated C, H, N, and Cl percentages to confirm purity (>98%) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns.
Q. What safety precautions should be observed when handling this compound in laboratory settings?
While specific toxicological data for this compound may be limited, general carbamate handling protocols apply:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- First aid : For skin contact, wash immediately with water; for inhalation, move to fresh air and seek medical attention if symptoms persist .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound derivatives?
- Density Functional Theory (DFT) : Compare experimental / shifts with DFT-calculated values (e.g., using Gaussian or ORCA software). Deviations >0.5 ppm may indicate conformational flexibility or solvent effects .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure, as done for related bromo-chlorophenyl carbamates .
- Dynamic NMR : Probe rotational barriers or tautomerism if splitting patterns mismatch static models.
Q. What strategies optimize the regioselectivity in substitution reactions involving the chlorophenyl group of this compound?
- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) para to the chlorine to activate specific positions for nucleophilic attack.
- Catalysis : Use palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling, leveraging the chloro group as a leaving .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of incoming reagents.
Monitor progress via TLC or LC-MS to identify intermediates and optimize reaction time .
Q. How can trace contaminants from agricultural sources be differentiated from synthesized this compound in analytical studies?
- Chromatographic separation : Use HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to resolve structurally similar pesticides (e.g., Monolinuron, a phenylurea herbicide) .
- Mass spectrometry libraries : Compare fragmentation patterns with databases (e.g., NIST) to identify contaminants like ethylene oxide fumigation byproducts .
- Isotopic labeling : Synthesize -labeled this compound as an internal standard for quantitative LC-MS/MS analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
